N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine
Description
N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine is a tertiary amine featuring a triphenylsilyl (SiPh₃) group and a phenyl substituent on the methanamine backbone. The bulky triphenylsilyl moiety imparts significant steric hindrance and electronic effects, distinguishing it from simpler amines.
Properties
Molecular Formula |
C27H27NSi |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenyl-1-triphenylsilylmethanamine |
InChI |
InChI=1S/C27H27NSi/c1-28(2)27(23-15-7-3-8-16-23)29(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27H,1-2H3 |
InChI Key |
KJHGAWRVZCYMDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine typically involves the reaction of N,N-dimethyl-1-phenylmethanamine with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine involves its interaction with molecular targets through its amine and silyl groups. The compound can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent-Based Classification
The following table categorizes structurally related compounds based on key substituents:
Physicochemical Properties
- Lipophilicity : Silicon-containing compounds (e.g., trimethylsilyl in ) exhibit higher logP values than purely carbon-based analogs, suggesting improved membrane permeability .
- Thermal Stability : Bulky silyl groups may increase thermal stability, as seen in silyl ethers and silanamines .
Key Research Findings
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